molecular formula C28H19N5O4 B12723188 2-Cyano-2-(2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene)-N-(3-methylphenyl)acetamide CAS No. 79694-44-3

2-Cyano-2-(2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene)-N-(3-methylphenyl)acetamide

Cat. No.: B12723188
CAS No.: 79694-44-3
M. Wt: 489.5 g/mol
InChI Key: KJOJVYYOBSNCMY-XTQSDGFTSA-N
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Description

2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a dihydro-pyrimidinylidene moiety, and an isoindolylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE
  • 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(2-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

79694-44-3

Molecular Formula

C28H19N5O4

Molecular Weight

489.5 g/mol

IUPAC Name

(2E)-2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)isoindol-1-ylidene]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H19N5O4/c1-16-8-7-9-17(14-16)30-25(34)21(15-29)23-19-12-5-6-13-20(19)24(31-23)22-26(35)32-28(37)33(27(22)36)18-10-3-2-4-11-18/h2-14,36H,1H3,(H,30,34)(H,32,35,37)/b23-21+

InChI Key

KJOJVYYOBSNCMY-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/2\C3=CC=CC=C3C(=N2)C4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O)/C#N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)C4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O)C#N

Origin of Product

United States

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